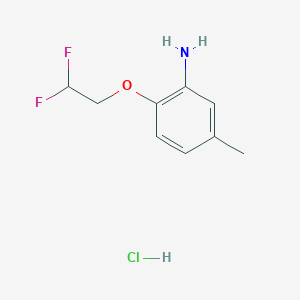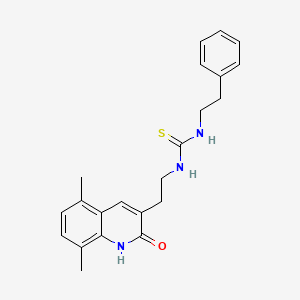![molecular formula C25H25N3O2S2 B2530901 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252927-83-5](/img/structure/B2530901.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a thieno[3,2-d]pyrimidin derivative, which is a class of compounds known for their diverse biological activities. While the specific compound mentioned does not appear in the provided papers, similar compounds with pyrimidin rings have been studied for their biological relevance and structural characteristics.
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, involves the exploration of different substituents at specific positions on the core structure to enhance selectivity and affinity for target receptors, such as the Peripheral Benzodiazepine Receptor (PBR) . The synthesis process typically includes the formation of the pyrimidin ring, followed by the introduction of various functional groups through substitution reactions.
Molecular Structure Analysis
The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has been characterized by crystallography, revealing a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond. The pyrimidine ring is inclined at significant angles to the benzene ring, indicating potential steric interactions that could influence the compound's biological activity .
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided papers, similar compounds exhibit reactivity typical of acetamides and sulfanyl groups. These functionalities can participate in various chemical reactions, such as nucleophilic substitutions or addition reactions, which are often key steps in the synthesis of such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding and the angles between the rings can affect the compound's solubility, stability, and reactivity. The presence of different substituents can further modify these properties, tailoring the compound for specific biological interactions and activities .
Scientific Research Applications
Structural Analysis and Molecular Design This compound, as part of the thieno[3,2-d]pyrimidin-2-yl class, serves as a key intermediate in the synthesis of complex molecules. Its structure allows for modifications leading to the development of novel derivatives with potential antitumor and antimicrobial properties. Studies have detailed the synthesis routes, starting from such core structures to obtain compounds with desired biological activities, highlighting the significance of structural analysis and molecular design in drug discovery processes.
Antitumor Activities Research has shown that derivatives synthesized from thieno[3,2-d]pyrimidin-2-yl sulfanyl compounds exhibit potent antitumor activities against various cancer cell lines. These activities are attributed to the compounds' ability to interfere with cellular processes critical for tumor growth and proliferation. The synthesis and evaluation of these derivatives provide insights into the structure-activity relationships essential for designing effective antitumor agents.
Antimicrobial Properties In addition to antitumor activities, derivatives of thieno[3,2-d]pyrimidin-2-yl sulfanyl compounds have been investigated for their antimicrobial properties. These studies demonstrate the compounds' efficacy against a range of bacterial and fungal pathogens, suggesting their potential as novel antimicrobial agents. The research emphasizes the importance of chemical modifications to enhance the antimicrobial activity of these derivatives.
Computational and Molecular Docking Studies Computational studies and molecular docking approaches have been employed to understand the interaction mechanisms of thieno[3,2-d]pyrimidin-2-yl sulfanyl derivatives with biological targets. These studies provide valuable insights into the compounds' binding affinities and modes of action, aiding in the optimization of their therapeutic properties.
- Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives (Hafez & El-Gazzar, 2017).
- Synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives (Kerru et al., 2019).
- Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study (Fahim & Ismael, 2021).
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-18(12-13-19-8-4-2-5-9-19)26-22(29)17-32-25-27-21-14-15-31-23(21)24(30)28(25)16-20-10-6-3-7-11-20/h2-11,14-15,18H,12-13,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWNJAKZYVOGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)
![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)
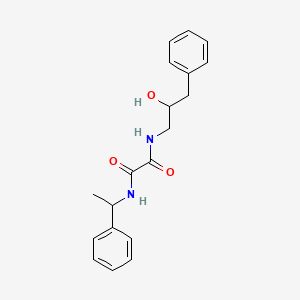
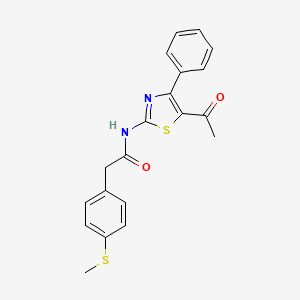
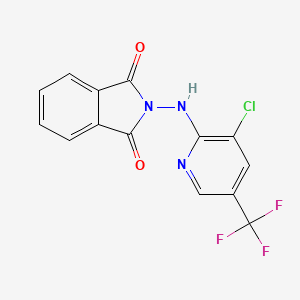

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)


![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
